N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide
Description
N-(4-(Furan-3-yl)benzyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a benzylamine moiety substituted at the para position with a furan-3-yl ring. This compound combines aromatic (benzamide and benzyl) and heterocyclic (furan) components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-18-8-6-16(7-9-18)19(21)20-12-14-2-4-15(5-3-14)17-10-11-23-13-17/h2-11,13H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLZUBCQAXKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate.
Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Benzyl alcohol derivatives.
Substitution: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzamide compounds, including N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various leukemia cell lines, such as K562 and HL60, with IC50 values indicating potent activity . The structure-activity relationships (SAR) of these compounds suggest that modifications in the benzamide scaffold can enhance their efficacy against specific cancer types.
Table 1: Cytotoxic Activity of Related Benzamide Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | K562 | 0.96 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | NB4 | 0.94 |
This table summarizes the cytotoxic activities of a related compound, highlighting the potential for this compound to be developed as an anticancer agent.
Synthetic Chemistry Applications
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents.
Synthesis of Derivatives
The compound can be synthesized through various methodologies, including acylation and coupling reactions, which facilitate the introduction of different functional groups to tailor its properties for specific applications . This versatility is crucial for drug development and the exploration of new chemical entities.
Table 2: Synthetic Pathways for Benzamide Derivatives
| Reaction Type | Starting Material | Product |
|---|---|---|
| Acylation | 4-methoxybenzoic acid | This compound |
| Coupling | Furan derivatives | Various substituted benzamides |
Case Study: Anticancer Screening
In a comprehensive study focusing on the anticancer properties of benzamide derivatives, this compound was tested alongside other analogues against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency against solid tumors compared to hematopoietic malignancies .
Research Insights
A detailed investigation into the SAR of related compounds revealed that specific substitutions on the benzene ring significantly influenced their biological activity. For example, para-substituted analogues showed reduced efficacy compared to meta-substituted ones, suggesting that steric factors play a critical role in their interaction with biological targets .
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with various enzymes or receptors, modulating their activity. The methoxybenzamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its furan-3-yl substitution. Below is a comparison with key analogues:
Key Observations :
- Substituent Diversity : The furan-3-yl group in the target compound distinguishes it from chlorophenyl (), indole-hydrazide (), and sulfonylphenyl-triazole () derivatives. Furan’s electron-rich nature may enhance π-π interactions or metabolic stability compared to halogens or sulfonyl groups.
Spectroscopic and Physicochemical Properties
Comparative spectral data highlight functional group differences:
Key Observations :
- IR Absence of C=O in Triazoles : Unlike hydrazinecarbothioamides, triazole derivatives () lack C=O stretches, confirming cyclization.
Biological Activity
N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring, a benzyl group, and a methoxy-substituted benzamide structure. This unique arrangement is believed to contribute to its biological activity by facilitating interactions with various molecular targets.
The anticancer activity of this compound has been attributed to its ability to inhibit specific cancer cell lines. The compound's mechanism involves interference with cellular pathways that promote tumor growth and survival. Notably, it has been shown to exhibit cytotoxic effects against leukemia cell lines, including K562 and MV4-11, with IC50 values indicating potent activity.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the compound's efficacy against various leukemia cell lines. The results indicated that this compound exhibited an IC50 value of approximately 1.54 µM against the MV4-11 cell line, demonstrating significant potency compared to other tested compounds .
- Further research highlighted its selective activity against solid tumors, with varying degrees of effectiveness across different cell lines, suggesting a nuanced profile that could be exploited for therapeutic purposes .
- Structure-Activity Relationship (SAR) :
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial effects, although detailed mechanisms remain to be elucidated.
Comparative Analysis
A comparative analysis of various benzamide derivatives indicates that those with furan moieties often exhibit enhanced biological activities. Below is a summary table highlighting the IC50 values for selected compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MV4-11 | 1.54 |
| N-(2-furanyl)-N-benzylacetamide | K562 | 0.94 |
| 4-Methoxy-3-(methylamino) benzamide | HCT116 | 10.76 |
| 2-Bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide | MCF7 | 0.25 |
Future Directions
The ongoing research into this compound suggests promising avenues for development as an anticancer agent. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to support clinical development.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
